molecular formula C7H4ClF2NO B1596935 2-Chloro-3,6-difluorobenzamide CAS No. 261762-40-7

2-Chloro-3,6-difluorobenzamide

Cat. No.: B1596935
CAS No.: 261762-40-7
M. Wt: 191.56 g/mol
InChI Key: MDFUJEDMGQUCBB-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorobenzamide (CAS No. 261762-40-7, molecular formula C₇H₄ClF₂NO, molecular weight 191.56 g/mol) is a fluorinated benzamide derivative characterized by chloro and difluoro substituents at the 2-, 3-, and 6-positions of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the halogen and fluorine substituents . Its synthesis typically involves halogenation and amidation steps, though specific protocols are proprietary or detailed in restricted industrial patents .

Properties

IUPAC Name

2-chloro-3,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFUJEDMGQUCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378513
Record name 2-Chloro-3,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-40-7
Record name 2-Chloro-3,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-difluorobenzamide typically involves the reaction of 2-chloro-3,6-difluorobenzoic acid with ammonia or an amine under suitable conditions. One common method involves heating 2-chloro-3,6-difluorobenzoic acid with trichlorophosphate (POCl3) at 95°C for 2 hours, followed by treatment with potassium carbonate in water and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-3,6-difluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the formation of chitin in insect larvae, making it useful in pest control applications . The compound targets the chitin biosynthetic pathway, disrupting the synthesis of this essential component in the exoskeleton of insects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The compound’s distinct substitution pattern differentiates it from other benzamide derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Comparison of 2-Chloro-3,6-difluorobenzamide with Selected Analogs
Compound Name CAS No. Molecular Formula Substituent Positions Key Properties/Applications Reference
This compound 261762-40-7 C₇H₄ClF₂NO 2-Cl, 3-F, 6-F Intermediate in drug synthesis
2-Chloro-3:5-dinitrobenzamide N/A C₇H₄ClN₃O₅ 2-Cl, 3-NO₂, 5-NO₂ High melting point (284°C)
N-(2,3-Difluorophenyl)-2-fluorobenzamide N/A C₁₃H₈F₃NO 2-F (benzamide), 2,3-F (aniline) Structural studies highlight rare trisubstitution scarcity
3-Chloro-2,6-difluorobenzamide 261762-41-8 C₇H₄ClF₂NO 3-Cl, 2-F, 6-F Isomeric variant with distinct reactivity
Key Observations:

Substituent Effects on Reactivity :

  • The 2-chloro-3,6-difluoro substitution in the target compound enhances electrophilicity at the carbonyl carbon compared to nitro-substituted analogs like 2-chloro-3:5-dinitrobenzamide, which exhibits higher thermal stability (m.p. 284°C) due to strong electron-withdrawing nitro groups .
  • Isomeric differences (e.g., 3-chloro-2,6-difluorobenzamide) significantly alter electronic distribution, impacting interactions in biological targets or crystallization behavior .

Scarcity of Trisubstituted Analogs: Evidence suggests a lack of trisubstituted benzamides (e.g., C₆CONHC₆ with three fluorines) for direct comparison, as noted in studies on N-(2,3-difluorophenyl)-2-fluorobenzamide . This underscores the uniqueness of di- and tetra-fluorinated derivatives like this compound.

Industrial Relevance :

  • Fluorinated benzamides are critical in pesticide development. For example, cyfluthrin and lambda-cyhalothrin (containing 2-chloro-3,3,3-trifluoro-propenyl groups) share functional group similarities but differ in backbone complexity .

Biological Activity

2-Chloro-3,6-difluorobenzamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5ClF2_2N
  • Molecular Weight : Approximately 191.56 g/mol
  • Structural Features : The compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions, a chlorine atom at the 2 position, and an amide functional group. This unique substitution pattern is believed to enhance its biological activity compared to related compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has been studied for its effectiveness against various strains of bacteria and fungi:

  • Antibacterial Activity : In molecular docking studies, the compound has shown strong binding affinity to FtsZ protein, a critical target in bacterial cell division. It was found to be more effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to non-fluorinated analogs .
  • Antifungal Activity : In vitro studies have demonstrated moderate to good antifungal activities against several fungal species. The synthesized derivatives of this compound displayed varying degrees of effectiveness.

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Hydrophobic Interactions : The fluorine atoms contribute to hydrophobic interactions with key residues in the allosteric pocket of target proteins like FtsZ. This enhances binding affinity and specificity .
  • Hydrogen Bonding : The carboxamide group forms hydrogen bonds with amino acid residues in the binding site, which is crucial for the inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,6-DifluorobenzamideC7_7H6_6F2_2NLacks chlorine; primarily used in pharmaceuticals.
DiflubenzuronC7_7H6_6ClF2_2NBroader spectrum insecticide; multiple functional groups.
4-Chloro-3-fluorobenzamideC7_7H6_6ClFDifferent substitution pattern; potential herbicide.

The presence of both chlorine and fluorine substitutions in this compound distinguishes it from these analogs and may enhance its biological activity through unique electronic effects.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study assessed the minimum inhibitory concentration (MIC) values against various S. aureus strains. The compound showed MIC values significantly lower than those observed for non-fluorinated derivatives .
    Strain TypeMIC (µg/mL)
    Reference strain (ATCC29213)64
    Methicillin-resistant (SF8300)32
    Daptomycin-resistant (ST20171643)16
  • Synthesis of Derivatives :
    • Research involved synthesizing novel benzoylurea derivatives using this compound as a starting material. Some derivatives showed promising antifungal activity against pathogenic fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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